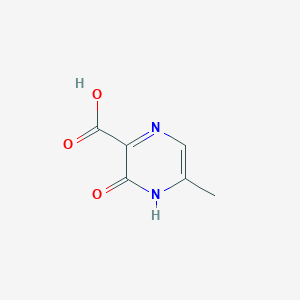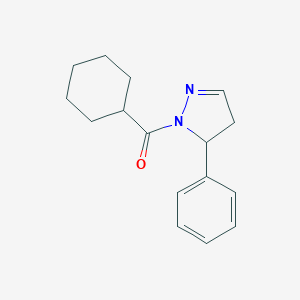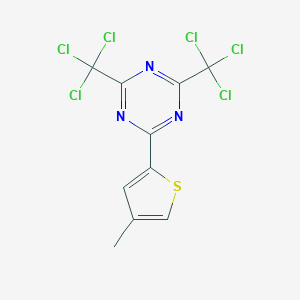
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine, also known as MTT, is a compound that has gained significant attention in scientific research due to its unique chemical properties. MTT is a triazine-based compound that has been used in a variety of applications, including as a herbicide, insecticide, and fungicide. In recent years, MTT has also been studied for its potential use in biomedical research and drug development.
作用機序
The mechanism of action of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is not fully understood. However, it is believed that 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine acts as an electron acceptor, which can lead to the formation of reactive oxygen species (ROS). ROS are known to cause oxidative stress, which can result in cell death. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has also been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase and lactate dehydrogenase.
Biochemical and Physiological Effects
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can induce apoptosis, inhibit cell proliferation, and alter mitochondrial function. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the primary advantages of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is its ease of use as a cell viability assay. The assay is simple, cost-effective, and can be used with a variety of cell types. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has a high degree of sensitivity, which allows for the detection of small changes in cell viability.
However, there are also limitations to the use of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine. One limitation is that 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is not a direct measure of cell viability, as it only measures the metabolic activity of living cells. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can be affected by a variety of factors, including the presence of other compounds, pH, and temperature.
将来の方向性
There are several future directions for the use of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine in scientific research. One area of interest is the development of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine-based assays for the detection of specific biomolecules, such as enzymes and proteins. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine and its potential applications in biomedical research and drug development.
Conclusion
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a triazine-based compound that has gained significant attention in scientific research due to its unique chemical properties. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been studied for its potential use in biomedical research and drug development, primarily as a cell viability assay. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has a variety of biochemical and physiological effects, and there are several future directions for its use in scientific research. While there are limitations to the use of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine, it remains a valuable tool for evaluating the cytotoxicity of drugs and other compounds.
合成法
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can be synthesized through a variety of methods, including the reaction of 2-mercapto-4-methylthiazole with trichloromelamine. The resulting product is then treated with a base, such as sodium hydroxide, to form 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Other synthesis methods include the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-methylthiophenol in the presence of a catalyst.
科学的研究の応用
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been studied extensively for its potential use in biomedical research and drug development. One of the primary applications of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is its use as a cell viability assay. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is converted to formazan by living cells, which can be measured using a spectrophotometer. This assay is commonly used to evaluate the cytotoxicity of drugs and other compounds.
特性
CAS番号 |
117482-75-4 |
|---|---|
分子式 |
C10H5Cl6N3S |
分子量 |
411.9 g/mol |
IUPAC名 |
2-(4-methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C10H5Cl6N3S/c1-4-2-5(20-3-4)6-17-7(9(11,12)13)19-8(18-6)10(14,15)16/h2-3H,1H3 |
InChIキー |
LMRBXDFCBMGAHC-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
正規SMILES |
CC1=CSC(=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




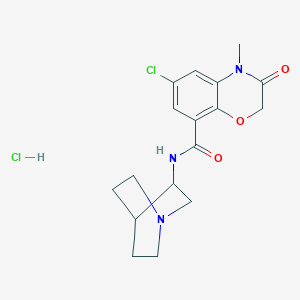
![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)
![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)


![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
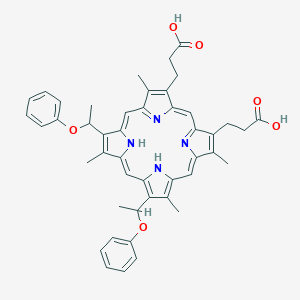
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)

